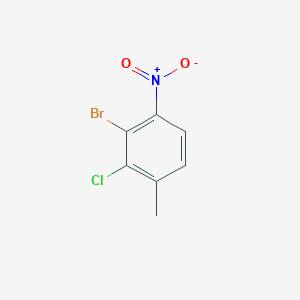

2-Bromo-3-chloro-4-methyl-1-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-3-chloro-4-methyl-1-nitrobenzene is an aromatic compound with the molecular formula C7H5BrClNO2. It is a derivative of benzene, characterized by the presence of bromine, chlorine, methyl, and nitro substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Brom-3-chlor-4-methyl-1-nitrobenzol beinhaltet typischerweise mehrstufige Reaktionen ausgehend von Benzol. Der Prozess umfasst:

Nitrierung: Benzol wird unter Verwendung eines Gemisches aus konzentrierter Salpetersäure und Schwefelsäure nitriert, um die Nitrogruppe einzuführen.

Halogenierung: Das nitrierte Benzol wird mit Brom und Chlor in Gegenwart von Katalysatoren wie Eisen(III)-bromid (FeBr3) und Eisen(III)-chlorid (FeCl3) bromiert und chloriert.

Industrielle Produktionsverfahren: In industrieller Umgebung folgt die Produktion von 2-Brom-3-chlor-4-methyl-1-nitrobenzol ähnlichen Schritten, jedoch in größerem Maßstab. Die Reaktionen werden in kontrollierten Umgebungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchlaufreaktoren und automatisierte Systeme werden oft eingesetzt, um die Reaktionsbedingungen zu optimieren und Nebenprodukte zu minimieren.

Analyse Chemischer Reaktionen

Reaktionstypen: 2-Brom-3-chlor-4-methyl-1-nitrobenzol durchläuft verschiedene chemische Reaktionen, darunter:

Elektrophile aromatische Substitution (EAS): Aufgrund des Vorhandenseins von elektronenziehenden Gruppen (Nitro, Brom und Chlor) ist die Verbindung weniger reaktiv gegenüber EAS.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Zinn (Sn) und Salzsäure (HCl) oder durch katalytische Hydrierung zu einer Aminogruppe reduziert werden.

Nucleophile aromatische Substitution (NAS): Das Vorhandensein von elektronenziehenden Gruppen macht die Verbindung anfällig für NAS, bei der Nucleophile die Halogenatome ersetzen.

Häufige Reagenzien und Bedingungen:

Bromierung: Brom (Br2) in Gegenwart von FeBr3.

Chlorierung: Chlor (Cl2) in Gegenwart von FeCl3.

Reduktion: Zinn (Sn) und Salzsäure (HCl) oder katalytische Hydrierung.

Hauptprodukte:

Amin-Derivate: Die Reduktion der Nitrogruppe führt zur Bildung von Amin-Derivaten.

Substituierte Benzol-Derivate: Weitere Substitutionsreaktionen ergeben verschiedene substituierte Benzol-Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

2-Brom-3-chlor-4-methyl-1-nitrobenzol findet Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle und bei der Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Die Forschung befasst sich mit seinem Potenzial als Pharmakophor in der Medikamentenentwicklung.

Industrie: Es wird bei der Herstellung von Farbstoffen, Agrochemikalien und anderen Spezialchemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Brom-3-chlor-4-methyl-1-nitrobenzol beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen:

Elektrophile Stellen: Die Nitrogruppe wirkt als elektrophile Stelle und macht die Verbindung gegenüber Nucleophilen reaktiv.

Aromatischer Ring: Der aromatische Ring kann an π-π-Wechselwirkungen und Wasserstoffbrückenbindungen teilnehmen, was seine Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflusst.

Ähnliche Verbindungen:

- 2-Brom-1-fluor-4-nitrobenzol

- 1-Brom-2-nitrobenzol

- 1-Brom-4-nitrobenzol

Vergleich:

- Reaktivität: 2-Brom-3-chlor-4-methyl-1-nitrobenzol hat eine einzigartige Reaktivität aufgrund der kombinierten Effekte von Brom, Chlor, Methyl und Nitrogruppen. Dies macht es von anderen ähnlichen Verbindungen unterscheidbar, denen möglicherweise ein oder mehrere dieser Substituenten fehlen .

- Anwendungen: Während ähnliche Verbindungen in der organischen Synthese und in industriellen Anwendungen verwendet werden, bietet die spezifische Kombination von Substituenten in 2-Brom-3-chlor-4-methyl-1-nitrobenzol einzigartige Eigenschaften, die in spezialisierten Forschungs- und industriellen Prozessen genutzt werden .

Wirkmechanismus

The mechanism of action of 2-Bromo-3-chloro-4-methyl-1-nitrobenzene involves its interaction with various molecular targets:

Electrophilic Sites: The nitro group acts as an electrophilic site, making the compound reactive towards nucleophiles.

Aromatic Ring: The aromatic ring can participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-1-fluoro-4-nitrobenzene

- 1-Bromo-2-nitrobenzene

- 1-Bromo-4-nitrobenzene

Comparison:

- Reactivity: 2-Bromo-3-chloro-4-methyl-1-nitrobenzene has unique reactivity due to the combined effects of bromine, chlorine, methyl, and nitro groups. This makes it distinct from other similar compounds that may lack one or more of these substituents .

- Applications: While similar compounds are used in organic synthesis and industrial applications, the specific combination of substituents in this compound provides unique properties that are exploited in specialized research and industrial processes .

Eigenschaften

CAS-Nummer |

919522-58-0 |

|---|---|

Molekularformel |

C7H5BrClNO2 |

Molekulargewicht |

250.48 g/mol |

IUPAC-Name |

3-bromo-2-chloro-1-methyl-4-nitrobenzene |

InChI |

InChI=1S/C7H5BrClNO2/c1-4-2-3-5(10(11)12)6(8)7(4)9/h2-3H,1H3 |

InChI-Schlüssel |

UCORFPLFGUQUJD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])Br)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate](/img/structure/B12612069.png)

![5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;methanol](/img/structure/B12612071.png)

![1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B12612084.png)

![N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine](/img/structure/B12612098.png)

![(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B12612125.png)

![Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate](/img/structure/B12612132.png)

![2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile](/img/structure/B12612148.png)